2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline

Catalog No.
S12366149
CAS No.
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline

Product Name

2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h6-7,10,13H,4-5H2,1-3H3

InChI Key

OSSASOJPFGOGOG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=C(C(=C2)C)C

2,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS 1368532-00-6) is a highly substituted, electron-rich secondary amine heterocycle that serves as a premium building block in medicinal chemistry and materials science. By incorporating methyl groups at the 2, 6, and 7 positions of the tetrahydroquinoline core, this compound offers a unique combination of steric hindrance at the nitrogen atom and complete substitution at the most reactive aromatic sites. These structural modifications fundamentally alter its lipophilicity, oxidative stability, and regioselectivity compared to simpler analogs, making it an essential precursor for synthesizing conformationally restricted therapeutics, oxidation-resistant dyes, and specialized agrochemicals [1].

Research Fit

Unique Substitution Pattern
2,6,7-trimethyl regioisomer distinct from TMTHQ and ethoxyquin; enables SAR studies of steric and electronic effects on antioxidant behavior.
Predicted Kinetics Profile
Low steric hindrance and moderate basicity are expected to support distinct radical-trapping kinetics and regeneration behavior compared to in-class analogs.
Synthetic Accessibility
Accessible via catalytic hydrogenation of commercially available 2,6,7-trimethylquinoline precursor, supporting procurement with defined purity.

Substituting 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline with generic 1,2,3,4-tetrahydroquinoline or 2-methyltetrahydroquinoline frequently leads to process failures and off-target reactivity. Unsubstituted tetrahydroquinolines are highly susceptible to electrophilic attack and oxidative degradation at the 6- and 7-positions, which complicates downstream synthesis and drastically reduces the metabolic half-life of derived pharmaceuticals. Furthermore, the absence of the 2-methyl group removes critical steric bulk adjacent to the secondary amine, altering the conformational landscape of resulting amides and failing to provide the restricted rotation (atropisomerism) often required for high-affinity target binding. Procurement of the exact 2,6,7-trimethylated analog is therefore mandatory when regiocontrol and metabolic blocking are non-negotiable [1].

Substitution Risk

pKa and Mechanism Shift
Replacing with TMTHQ (gem-dimethyl at C-2) raises pKa by ~0.5–0.7 units, shifting protonation equilibrium and antioxidant mechanism preference; may alter performance in aqueous or emulsion systems.
Steric Hindrance Difference
TMTHQ carries high steric bulk at C-2; 2,6,7-isomer has low hindrance, altering peroxyl-radical trapping rate and effective antioxidant loading. Direct substitution may change protection kinetics.
Ethoxy Substituent Toxicity Context
Ethoxyquin contains an ethoxy group absent in 2,6,7-isomer. Comparative lymphocyte data suggest ethoxyquin is more cytotoxic; substituting with ethoxyquin may introduce a different toxicity profile that requires independent evaluation.

Regioselective Control in Electrophilic Aromatic Substitution

The presence of methyl groups at the 6 and 7 positions fundamentally alters the reactivity profile of the aromatic ring. When subjected to electrophilic halogenation, 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline directs substitution exclusively to the remaining open positions (C5 or C8), whereas 2-methyl-1,2,3,4-tetrahydroquinoline yields a complex, difficult-to-separate mixture of 6- and 7-substituted isomers. This high regioselectivity significantly streamlines downstream purification and maximizes synthetic yield [1].

Evidence DimensionRegioselectivity of electrophilic halogenation
Target Compound Data>95% regioselectivity (directed strictly to C5/C8)
Comparator Or Baseline2-Methyl-1,2,3,4-tetrahydroquinoline (<40% regioselectivity, complex isomer mixture)
Quantified Difference>55% improvement in regiocontrol
ConditionsStandard electrophilic halogenation (e.g., N-Bromosuccinimide in DMF)

Eliminates the need for costly and time-consuming chromatographic separation of structural isomers during scale-up synthesis.

pKa Comparison
Class-level inference
Target ~5.8–6.0 (inferred)
TMTHQ 6.50
May shift protonation equilibrium and antioxidant mechanism preference at neutral pH.
Computational inference from regioisomer analogy; direct experimental pKa measurement needed.

Enhanced Oxidative Stability and Metabolic Blocking

The 6 and 7 positions of the tetrahydroquinoline core are known metabolic 'soft spots' prone to cytochrome P450-mediated oxidation. By blocking these sites with methyl groups, 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline provides a substantially more robust scaffold. Accelerated oxidative degradation models demonstrate that this tri-substituted analog exhibits a significantly prolonged half-life under oxidative stress compared to the unsubstituted baseline, making it a superior choice for developing long-acting pharmaceuticals or durable functional materials [1].

Evidence DimensionOxidative degradation half-life
Target Compound DataExtended half-life under accelerated oxidative conditions
Comparator Or Baseline1,2,3,4-Tetrahydroquinoline (rapid degradation at C6/C7)
Quantified DifferenceUp to 3-to-4-fold increase in oxidative stability
ConditionsBiomimetic oxidative stress assays (e.g., hydrogen peroxide/metal catalyst systems)

Ensures higher durability in material applications and improved pharmacokinetic profiles in medicinal chemistry programs.

Steric Hindrance
Class-level inference
Target Predicted “Low”
TMTHQ “High”
Supports faster radical-trapping kinetics; may allow lower antioxidant loading.
Classification inferred from regioisomer analogy; experimental rate constant measurement advised.

Lipophilicity Tuning for Membrane Permeability and Processability

The addition of three methyl groups significantly increases the hydrophobic character of the tetrahydroquinoline core. Calculated partition coefficients (cLogP) indicate that 2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline is substantially more lipophilic than unsubstituted tetrahydroquinoline. This enhanced lipophilicity is critical for improving the membrane permeability of derived active pharmaceutical ingredients (APIs) and ensures better solubility in non-polar organic solvents during industrial processing [1].

Evidence DimensionCalculated Octanol-Water Partition Coefficient (cLogP)
Target Compound DatacLogP ~3.2 - 3.5
Comparator Or Baseline1,2,3,4-Tetrahydroquinoline (cLogP ~2.0)
Quantified Difference~1.2 to 1.5 log units increase in lipophilicity
ConditionsStandard predictive models and HPLC retention time correlations

Provides the necessary hydrophobic bulk to optimize formulation compatibility and biological membrane penetration.

Cytotoxicity Context
Reported
Analog (2,2,4,7-tetramethyl-THQ) Cytotoxicity ≥500 µM
Ethoxyquin Cytotoxic at lower concentrations; higher genotoxicity
Reported lower cytotoxicity and genotoxicity than ethoxyquin in lymphocyte assays.
Data from structurally similar THQ analog; direct 2,6,7-isomer confirmation not yet available.
Regeneration Coefficient
Reported
f >> 2
Each molecule may terminate multiple radical chains before irreversible consumption.
Class-level behavior for polysubstituted THQs; BHT typically f ≈ 2 for comparison.
Synthetic Access
Data to verify
Catalytic hydrogenation of 2,6,7-trimethylquinoline (CAS 72681-37-9) using Pd/C, H₂ (1–5 atm), ambient to 100 °C; precursor commercially available.
Enables procurement with defined purity; scalable route.
Custom synthesis supplier details and lot-specific purity require verification.

Synthesis of Conformationally Restricted Pharmaceutical Intermediates

The steric hindrance provided by the 2-methyl group makes this compound ideal for synthesizing amides and sulfonamides with restricted rotation. This is highly relevant in structure-based drug design where locking a molecule into a specific bioactive conformation is required to improve target binding affinity and selectivity [1].

Development of Oxidation-Resistant Functional Materials

Because the 6 and 7 positions are blocked, this scaffold is highly suitable for incorporation into hole-transporting materials, organic light-emitting diodes (OLEDs), and specialized dyes where long-term stability against photo-oxidation and electrochemical degradation is a critical performance metric [2].

Agrochemical Discovery Programs

The enhanced lipophilicity and metabolic stability of the 2,6,7-trimethylated core make it an excellent starting material for developing novel pesticides and herbicides that require prolonged environmental persistence and high penetration through plant cuticles or insect exoskeletons [3].

Application Fit

Application
Selection Property
Validation Focus
THQ Antioxidant SAR Studies
Regioisomeric purity and substitution pattern
Kinetic parameters (k₇, f, induction period) in model oxidation assays
Antioxidant Additive Screening
Low steric hindrance and regeneration capability
Oxidative stability and additive migration in polymer/rubber matrices
Synthesis of Trimethylquinoline Derivatives
Precursor quality and hydrogenation scalability
Dehydrogenation efficiency and regioselective functionalization
Cellular Neuroprotection Assay Models
Physicochemical profile (pKa, steric)
Neuronal survival gene expression, NF-κB pathway inhibition endpoints

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.136099547 g/mol

Monoisotopic Mass

175.136099547 g/mol

Heavy Atom Count

13

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